molecular formula C16H13Cl2NO3 B5754514 N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide

N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide

Cat. No.: B5754514
M. Wt: 338.2 g/mol
InChI Key: ZINSQRGTUWTBKA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide: is an organic compound with a complex structure that includes acetyl, dichloro, and methoxy functional groups

Properties

IUPAC Name

N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-9(20)10-4-3-5-12(6-10)19-16(21)11-7-13(17)15(22-2)14(18)8-11/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINSQRGTUWTBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide typically involves the condensation of 3,5-dichloro-4-methoxybenzoic acid with 3-acetylaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways involved in diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme, or through allosteric modulation, where it binds to a different site on the enzyme, inducing conformational changes that affect enzyme function.

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-4-methoxybenzamide
  • N-(3-acetylphenyl)-3,5-dichlorobenzamide
  • N-(3-acetylphenyl)-3,5-dimethoxybenzamide

Comparison: N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is unique due to the presence of both dichloro and methoxy groups on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the dichloro groups enhance the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy group can influence its solubility and interaction with biological targets.

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